molecular formula C40H58Cl2N6O2 B3061551 1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride CAS No. 124884-99-7

1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride

Cat. No.: B3061551
CAS No.: 124884-99-7
M. Wt: 725.8 g/mol
InChI Key: AKJWTZIUYIFCCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: YM-17E is synthesized through a multi-step process involving the reaction of cycloheptyl isocyanate with p-dimethylaminophenyl isocyanate to form the intermediate urea derivative. This intermediate is then reacted with benzene-1,3-dicarboxaldehyde under controlled conditions to yield YM-17E .

Industrial Production Methods: The industrial production of YM-17E follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: YM-17E undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of YM-17E, as well as substituted compounds with modified aromatic rings .

Scientific Research Applications

YM-17E has a wide range of scientific research applications, including:

Mechanism of Action

YM-17E exerts its effects by inhibiting the enzyme acyl coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to reduced cholesterol levels in cells and plasma. The molecular targets include the active site of ACAT, where YM-17E binds and blocks the enzyme’s activity. This pathway is crucial for regulating cholesterol homeostasis and preventing the formation of cholesterol esters .

Comparison with Similar Compounds

Comparison: YM-17E is unique due to its high potency and specificity as an ACAT inhibitor. Compared to other similar compounds, YM-17E has a lower IC50 value, indicating stronger inhibitory activity. Additionally, its chemical structure allows for better bioavailability and metabolic stability, making it a more effective compound for research and potential therapeutic applications .

Properties

CAS No.

124884-99-7

Molecular Formula

C40H58Cl2N6O2

Molecular Weight

725.8 g/mol

IUPAC Name

1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride

InChI

InChI=1S/C40H56N6O2.2ClH/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4;;/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48);2*1H

InChI Key

AKJWTZIUYIFCCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5.Cl.Cl

124884-99-7

Origin of Product

United States

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